REACTION_CXSMILES
|
[CH3:1]/[C:2](/[C:5]([CH3:7])=[O:6])=[N:3]\[OH:4].[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.Cl>C(O)(=O)C>[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]2[O:6][C:5]([CH3:7])=[C:2]([CH3:1])[N+:3]=2[O-:4])=[CH:12][CH:11]=1
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Name
|
|
Quantity
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50.6 g
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Type
|
reactant
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Smiles
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C/C(=N\O)/C(=O)C
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Name
|
|
Quantity
|
66.7 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is introduced for 30 minutes, with ice-
|
Duration
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30 min
|
Type
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TEMPERATURE
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Details
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cooling
|
Type
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CUSTOM
|
Details
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The product is precipitated as the hydrochloride by addition of methyl tert-butyl ether
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Type
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FILTRATION
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Details
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filtered off with suction
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Type
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WASH
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Details
|
the precipitate is washed with methyl tert-butyl ether
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Type
|
EXTRACTION
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Details
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The mixture is extracted three times with in each case 200 ml of dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases are dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is then removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |